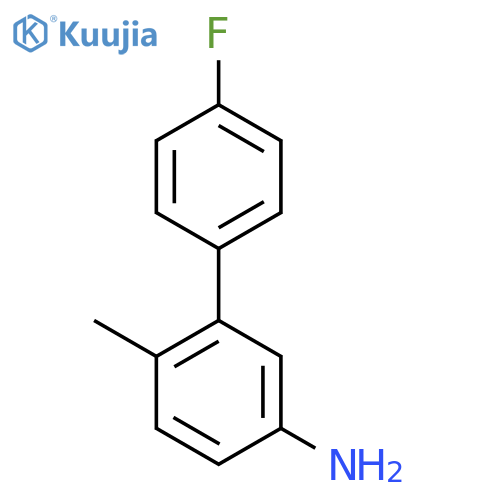

Cas no 1175834-34-0 (3-(4-Fluorophenyl)-4-methylaniline)

1175834-34-0 structure

商品名:3-(4-Fluorophenyl)-4-methylaniline

3-(4-Fluorophenyl)-4-methylaniline 化学的及び物理的性質

名前と識別子

-

- 3-(4-fluorophenyl)-4-methylaniline

- AXB83434

- 3-(4-Fluorophenyl)-4-methylaniline

-

- インチ: 1S/C13H12FN/c1-9-2-7-12(15)8-13(9)10-3-5-11(14)6-4-10/h2-8H,15H2,1H3

- InChIKey: SLUDAJTZTNNBEE-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(=CC=1)C1C=C(C=CC=1C)N

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 199

- トポロジー分子極性表面積: 26

- 疎水性パラメータ計算基準値(XlogP): 3.3

3-(4-Fluorophenyl)-4-methylaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1141850-0.05g |

3-(4-fluorophenyl)-4-methylaniline |

1175834-34-0 | 95% | 0.05g |

$348.0 | 2023-10-26 | |

| Enamine | EN300-1141850-5.0g |

3-(4-fluorophenyl)-4-methylaniline |

1175834-34-0 | 5g |

$2152.0 | 2023-06-09 | ||

| Enamine | EN300-1141850-10.0g |

3-(4-fluorophenyl)-4-methylaniline |

1175834-34-0 | 10g |

$3191.0 | 2023-06-09 | ||

| Aaron | AR01O3HP-250mg |

3-(4-Fluorophenyl)-4-methylaniline |

1175834-34-0 | 250mg |

$476.00 | 2023-12-16 | ||

| Aaron | AR01O3HP-500mg |

3-(4-Fluorophenyl)-4-methylaniline |

1175834-34-0 | 95% | 500mg |

$571.00 | 2025-02-12 | |

| abcr | AB608256-5g |

4'-Fluoro-6-methyl-[1,1'-biphenyl]-3-amine; . |

1175834-34-0 | 5g |

€2374.50 | 2024-07-19 | ||

| Enamine | EN300-1141850-1.0g |

3-(4-fluorophenyl)-4-methylaniline |

1175834-34-0 | 1g |

$743.0 | 2023-06-09 | ||

| Enamine | EN300-1141850-0.25g |

3-(4-fluorophenyl)-4-methylaniline |

1175834-34-0 | 95% | 0.25g |

$381.0 | 2023-10-26 | |

| Enamine | EN300-1141850-5g |

3-(4-fluorophenyl)-4-methylaniline |

1175834-34-0 | 95% | 5g |

$1199.0 | 2023-10-26 | |

| Enamine | EN300-1141850-1g |

3-(4-fluorophenyl)-4-methylaniline |

1175834-34-0 | 95% | 1g |

$414.0 | 2023-10-26 |

3-(4-Fluorophenyl)-4-methylaniline 関連文献

-

Oliver D. John Food Funct., 2020,11, 6946-6960

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

1175834-34-0 (3-(4-Fluorophenyl)-4-methylaniline) 関連製品

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 55290-64-7(Dimethipin)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1175834-34-0)3-(4-Fluorophenyl)-4-methylaniline

清らかである:99%/99%/99%/99%

はかる:250mg/500mg/1g/5g

価格 ($):224/307/417/1407